molecular formula C20H18ClN3O3 B5601195 N'-[(2-chloro-6-methyl-3-quinolinyl)methylene]-2-(2-methoxyphenoxy)acetohydrazide

N'-[(2-chloro-6-methyl-3-quinolinyl)methylene]-2-(2-methoxyphenoxy)acetohydrazide

Cat. No. B5601195
M. Wt: 383.8 g/mol
InChI Key: INVIYWQTHKCIOH-SSDVNMTOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(2-chloro-6-methyl-3-quinolinyl)methylene]-2-(2-methoxyphenoxy)acetohydrazide is a useful research compound. Its molecular formula is C20H18ClN3O3 and its molecular weight is 383.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.1036691 g/mol and the complexity rating of the compound is 519. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nonlinear Optical Properties

Hydrazones derived from various quinoline compounds have been synthesized and their nonlinear optical properties investigated. These studies demonstrate the potential of these compounds in optical device applications, such as optical limiters and optical switches, due to their significant optical power-limiting behavior at certain wavelengths (Naseema et al., 2010).

Anti-Cancer Activity

A novel scaffold incorporating a quinoline moiety has been developed, showing significant anti-cancer activity against neuroblastoma and breast adenocarcinoma cell lines. The study highlights the potential of these hydrazide compounds as biologically active agents, with specific analogues demonstrating micromolar potency and selectivity over normal cells (Bingul et al., 2016).

Chemosensor Applications

Quinoline derivatives have been explored for their use as chemosensors, exhibiting selectivity and sensitivity towards specific metal ions at low detection limits. These findings suggest applications in environmental monitoring and analytical chemistry (Yang et al., 2015).

Corrosion Inhibition

Hydrazide derivatives have been studied for their effectiveness as corrosion inhibitors for mild steel in acidic environments. The research indicates that these compounds can provide a protective film on the metal surface, showcasing their potential in industrial applications to mitigate corrosion (Yadav et al., 2015).

Antimicrobial Properties

Several studies have synthesized and evaluated hydrazide derivatives for their antimicrobial activities. These compounds have shown significant inhibition against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Ahmed et al., 2006).

properties

IUPAC Name

N-[(E)-(2-chloro-6-methylquinolin-3-yl)methylideneamino]-2-(2-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3/c1-13-7-8-16-14(9-13)10-15(20(21)23-16)11-22-24-19(25)12-27-18-6-4-3-5-17(18)26-2/h3-11H,12H2,1-2H3,(H,24,25)/b22-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INVIYWQTHKCIOH-SSDVNMTOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)Cl)C=NNC(=O)COC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=CC(=C(N=C2C=C1)Cl)/C=N/NC(=O)COC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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